![molecular formula C12H13ClN4 B1467393 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine CAS No. 1111849-84-3](/img/structure/B1467393.png)
6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine
Overview
Description
6-Chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine (6-Cl-MEPE) is a synthetic compound with a wide range of uses in scientific research and laboratory experiments. It is a derivative of pyrimidine, a heterocyclic compound containing two nitrogen atoms in a six-membered ring. 6-Cl-MEPE is used as a starting material in the synthesis of a variety of compounds, including drugs, dyes, and biological reagents. It is also used as a catalyst in a variety of organic reactions.
Scientific Research Applications
Anti-Fibrosis Potential
Research has indicated that pyrimidinamine derivatives can exhibit anti-fibrotic activity. This is particularly relevant in the treatment of fibrotic diseases, where the pathological accumulation of fibrous connective tissue occurs. These compounds have been tested against immortalized rat hepatic stellate cells, showing potential as novel anti-fibrotic drugs .
Mechanism of Action
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, specifically the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in ATP production. This lack of energy leads to cell death .
Result of Action
The primary result of the action of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine is the death of the cell . By inhibiting the mitochondrial complex I, the compound disrupts the cell’s energy production, leading to cell death .
properties
IUPAC Name |
6-chloro-2-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-9-16-11(13)8-12(17-9)15-7-4-10-2-5-14-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRDKUIMFSCGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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